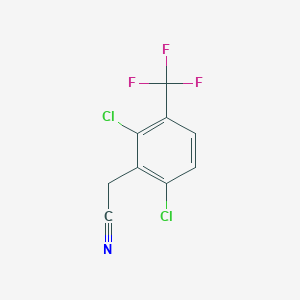

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile

Overview

Description

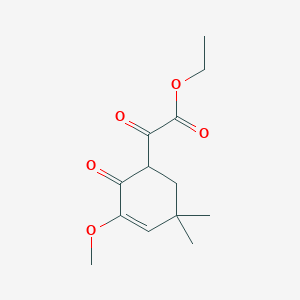

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1092461-09-0 . It has a molecular weight of 254.04 and is a solid at ambient temperature .

Molecular Structure Analysis

The molecular formula of this compound is C9H4Cl2F3N . This indicates that it contains nine carbon atoms, four hydrogen atoms, two chlorine atoms, three fluorine atoms, and one nitrogen atom.Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 254.04 .Scientific Research Applications

Crystal Structure and Reaction Mechanisms

Liu, Chen, Sun, and Wu (2013) studied the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, determining it through X-ray crystallography. They also proposed a reaction mechanism for 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).

Reactivity and Characterization

Stazi et al. (2010) reported an unusual reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to the loss of three fluorine atoms and resulting in a trimeric compound. This compound was isolated and characterized using NMR and MS/MS studies, and an unprecedented mechanism was proposed (Stazi, Provera, Curcuruto, Westerduin, & Bacchi, 2010).

Synthesis and Application in Organic Synthesis

Kodaira and Okuhara (1988) developed phenylacetylenes with fluoro- or trifluoromethyl substituents, including 2,6-dichloro-4-(trifluoromethyl)phenylacetonitrile, using a two-step route involving 1,1-dichloro-2,2-difluoroethene. This method is significant for the synthesis of various compounds in organic chemistry (Kodaira & Okuhara, 1988).

Kinetics and Catalysis

Durantini, Chiacchiera, and Silber (1993) investigated the kinetics of the reaction between phenylacetonitrile and 2-chloro-5-nitro-1-(trifluoromethyl)benzene under phase-transfer catalysis conditions. They explored various variables impacting the reaction, providing insight into the mechanism and kinetics of reactions involving this class of compounds (Durantini, Chiacchiera, & Silber, 1993).

NMR Applications

Koóš and Mosher (1993) studied α-Amino-α-trifluoromethyl-phenylacetonitrile as a reagent for 19F NMR determination of enantiomeric purity of acids. This research highlights the compound's utility in NMR spectroscopy for chiral analysis (Koóš & Mosher, 1993).

Chemical Reactions and Transformations

Rykowski, Wolińska, and Plas (2000, 2001) investigated the reactivity of 3-substituted 6-phenyl-1,2,4-triazines and phenylacetonitrile anion in polar aprotic solvents, elucidating the mechanisms and products of these reactions. This work contributes to understanding the reactivity of nitrogen-containing heterocycles (Rykowski, Wolińska, & Plas, 2000), (Rykowski, Wolińska, & Van Der Plas, 2001).

Properties

IUPAC Name |

2-[2,6-dichloro-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)8(11)5(7)3-4-15/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZHSZBBCOUAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)

![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)

![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)